2-But-2-enylisoindole-1,3-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-But-2-enylisoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines . One common method is the reaction of maleimides or maleic anhydride with styrenes, which forms two C–C bonds via consecutive activation of four C–H bonds . Another method involves the reaction of benzyne with N-substituted imidazoles to afford arylamines containing anthracene . The cobalt-catalyzed carbonylation of C(sp2)–H bonds with azodicarboxylate as the carbonyl source is also a documented method .
Industrial Production Methods: Industrial production of isoindole-1,3-dione derivatives often employs green chemistry principles to minimize environmental impact. For example, the benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy in toluene yields isoindole-1,3-dione derivatives as the major product . This method avoids the use of metals, catalysts, and bases, making it more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-But-2-enylisoindole-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution . The compound can participate in hexadehydro-Diels–Alder domino reactions, forming multifunctionalized isoindole-1,3-diones .
Common Reagents and Conditions: Common reagents used in these reactions include tetraynes, imidazole derivatives, and oxygen . The reactions are typically carried out under mild conditions, often in the absence of metals, catalysts, and bases .
Major Products: The major products formed from these reactions are multifunctionalized tricyclic isoindole-1,3-diones, which have multiple rings and complex structures . These products have broad potential for use in chemical production and clinical medicine .
Scientific Research Applications
2-But-2-enylisoindole-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an antipsychotic agent due to its ability to modulate the dopamine receptor D3 . In medicine, it has shown potential in the treatment of Parkinson’s disease and Alzheimer’s disease by inhibiting β-amyloid protein aggregation . In industry, it is used in the production of herbicides, colorants, dyes, polymer additives, and photochromic materials .
Mechanism of Action
The mechanism of action of 2-But-2-enylisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it modulates the dopamine receptor D3, which suggests its potential application as an antipsychotic agent . Additionally, its inhibition of β-amyloid protein aggregation indicates its potential capacity in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-But-2-enylisoindole-1,3-dione include other isoindole-1,3-dione derivatives such as N-isoindoline-1,3-dione . These compounds share a common isoindoline nucleus and carbonyl groups at positions 1 and 3 .
Uniqueness: What sets this compound apart from other similar compounds is its unique structural features and its broad range of applications in various fields . Its ability to form multifunctionalized tricyclic isoindole-1,3-diones with complex structures makes it particularly valuable in chemical production and clinical medicine .
Properties
CAS No. |
67393-58-2 |
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Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-but-2-enylisoindole-1,3-dione |
InChI |
InChI=1S/C12H11NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h2-7H,8H2,1H3 |
InChI Key |
PMUYLAJCELXRCO-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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